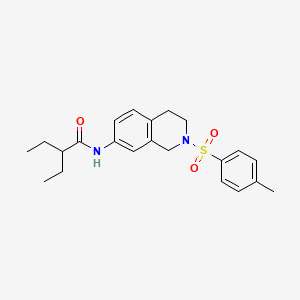

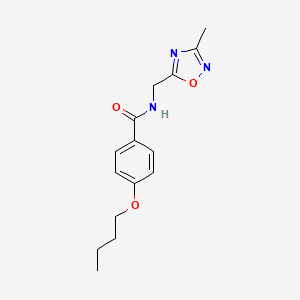

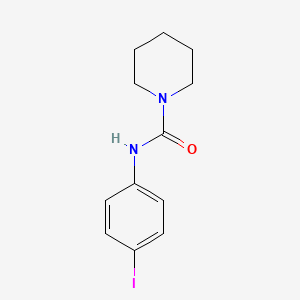

2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide” is a chemical compound with the molecular formula C22H28N2O3S and a molecular weight of 400.54. It is an analog of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, like the compound , often involves the use of the Pictet–Spengler reaction . This reaction is a one-pot synthesis method that has been used to create novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives . The reactions are hypothesized to proceed sequentially via Knoevenagel condensation, Michael addition, and Thorpe–Ziegler .Chemical Reactions Analysis

The tosyl group in the compound is known to be a good leaving group, making it useful in SN2 reactions . Alcohols can be converted to alkyl tosylates, which can then undergo SN2 reactions in the presence of a good nucleophile .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiviral Activity

Indole derivatives, which can be synthesized from the compound, possess various biological activities including antiviral activity . They have been reported as antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

The compound can be used to synthesize indole derivatives that have shown potential anticancer activity . This opens up possibilities for the development of new anticancer drugs .

Application in Curing Epoxy Resin

The compound can be synthesized into derivatives that effectively cure epoxy resin at 110-160°C . These derivatives improve the thermal stability and mechanical properties of the epoxy resin .

6. Modulation of Oxidative Stress and Nuclear Factor Kappa B (NF-κB) Signaling Pathway Derivatives of the compound have been reported to ameliorate cognitive impairment via modulation of oxidative stress and Nuclear Factor Kappa B (NF-κB) signaling pathway in chronic cerebral hypoperfusion-associated spontaneously hypertensive rats .

Direcciones Futuras

The future directions for research on “2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide” and similar compounds could involve further exploration of their biological activities and potential applications in treating various diseases. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Propiedades

IUPAC Name |

2-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-4-17(5-2)22(25)23-20-9-8-18-12-13-24(15-19(18)14-20)28(26,27)21-10-6-16(3)7-11-21/h6-11,14,17H,4-5,12-13,15H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCLAXIBYRCRDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2991994.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2991997.png)

![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)

![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2992011.png)